molecular formula C13H8ClN3 B13867085 8-(6-Chloropyrazin-2-yl)quinoline

8-(6-Chloropyrazin-2-yl)quinoline

Cat. No.: B13867085
M. Wt: 241.67 g/mol
InChI Key: ZSTTTZMBLDMPEY-UHFFFAOYSA-N
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Description

8-(6-Chloropyrazin-2-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and pyrazine Quinoline is a nitrogen-containing aromatic compound, while pyrazine is a six-membered ring containing two nitrogen atoms The presence of a chlorine atom at the 6-position of the pyrazine ring adds to the compound’s unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-Chloropyrazin-2-yl)quinoline typically involves the formation of the quinoline ring followed by the introduction of the pyrazine moiety. One common method is the cyclization of an appropriate precursor, such as 2-chloroquinoline, with a pyrazine derivative under specific reaction conditions. For instance, the reaction can be carried out in the presence of a base like sodium carbonate and a solvent such as 1-pentanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of eco-friendly solvents and catalysts to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

8-(6-Chloropyrazin-2-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

8-(6-Chloropyrazin-2-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(6-Chloropyrazin-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(6-Chloropyrazin-2-yl)quinoline is unique due to the combination of the quinoline and pyrazine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new therapeutic agents and materials with specific properties .

Properties

Molecular Formula

C13H8ClN3

Molecular Weight

241.67 g/mol

IUPAC Name

8-(6-chloropyrazin-2-yl)quinoline

InChI

InChI=1S/C13H8ClN3/c14-12-8-15-7-11(17-12)10-5-1-3-9-4-2-6-16-13(9)10/h1-8H

InChI Key

ZSTTTZMBLDMPEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CN=CC(=N3)Cl)N=CC=C2

Origin of Product

United States

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